5-fluoro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCYYDVGZXHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295435 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-70-0 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Pyrrolopyridine Systems in Medicinal Chemistry and Chemical Biology
Pyrrolopyridines, also known as azaindoles, are a class of heterocyclic compounds composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.gov This structural motif is of significant interest in medicinal chemistry and chemical biology due to its presence in a variety of biologically active molecules and natural products. nih.govjuniperpublishers.com The pyrrolopyridine scaffold is considered a "privileged" structure, meaning it can bind to a range of biological targets, leading to diverse pharmacological activities. ontosight.ai
These compounds often act as bioisosteres of purines, the fundamental components of DNA and RNA. This structural mimicry allows them to interact with biological targets such as kinases, which are crucial enzymes in cell signaling pathways. nih.gov Consequently, many pyrrolopyridine derivatives have been investigated and developed as therapeutic agents, particularly in the field of oncology. nih.govgoogle.com Beyond cancer, pyrrolopyridines have shown potential in treating a wide array of conditions, including inflammatory diseases, bacterial infections, and neurological disorders. ontosight.aiacs.org
Distinctive Features and Importance of the Pyrrolo 2,3 C Pyridine Isomer
Among the various isomeric forms of pyrrolopyridines, the pyrrolo[2,3-c]pyridine scaffold possesses a unique arrangement of nitrogen atoms that influences its chemical properties and biological activity. This isomer is a key component in a number of compounds that have been explored for their therapeutic potential.
The specific positioning of the nitrogen atoms in the bicyclic system creates a distinct electron distribution and hydrogen bonding pattern, which are critical for molecular recognition by biological targets. This has led to the development of pyrrolo[2,3-c]pyridine derivatives with a range of activities, including their use as kinase inhibitors and as agents targeting other cellular processes.
Positioning of 5 Fluoro 1h Pyrrolo 2,3 C Pyridine Within the Pyrrolo 2,3 C Pyridine Chemical Space
Strategies for Pyrrolo[2,3-c]pyridine Core Construction
The formation of the pyrrolo[2,3-c]pyridine core is a critical step in the synthesis of the target compound and its derivatives. Various synthetic strategies have been developed to construct this bicyclic heteroaromatic system, including intramolecular cyclizations, cyclo-condensation reactions, and modern cross-coupling techniques.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of the pyrrolo[2,3-c]pyridine ring system. One notable approach involves the radical cyclization of appropriately substituted precursors. For instance, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been utilized to synthesize a range of derivatives. nih.gov This method allows for the construction of the fused ring system with good yields. nih.gov
Another approach to the pyrrolo[2,3-c]pyridine core involves the cyclization of a (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide intermediate in the presence of iron powder and acetic acid. nih.gov This reductive cyclization provides a direct route to the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, which can then be further functionalized. nih.gov
Cyclo-Condensation Reactions with Active Methylene (B1212753) Compounds
Cyclo-condensation reactions provide another versatile route to the pyrrolo[2,3-c]pyridine skeleton. These reactions typically involve the condensation of a substituted pyridine (B92270) derivative with a compound containing an active methylene group. For example, the synthesis of pyrido[2,3-d]pyrimidines, a related heterocyclic system, has been achieved through the reaction of 5-iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyluracil with various olefins in the presence of a palladium catalyst. clockss.org This method demonstrates the utility of cyclo-condensation in building fused pyridine ring systems.
A preparation method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a related pyrrole (B145914) derivative, utilizes a one-pot synthesis starting from 2-(2-fluorobenzoyl)malononitrile. google.com This process involves reduction and cyclization steps to form the pyrrole ring. google.com
Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the construction and functionalization of the pyrrolo[2,3-c]pyridine core. libretexts.org These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. libretexts.orgwikipedia.org
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a valuable method for introducing alkynyl substituents. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgyoutube.com The resulting alkynes can serve as versatile handles for further transformations. youtube.com
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is widely used for the synthesis of biaryl compounds and has been successfully employed in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov For example, the coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids using a palladium catalyst affords a range of 6-aryl-substituted derivatives. nih.gov The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction has proven to be a general and efficient method for the synthesis of aryl amines and has been applied to the functionalization of pyridine and its derivatives. nih.govchemspider.comnih.gov The use of specialized phosphine (B1218219) ligands is often crucial for achieving high catalytic activity. nih.gov
These palladium-catalyzed reactions offer a broad substrate scope and functional group tolerance, making them highly valuable for the synthesis of complex pyrrolo[2,3-c]pyridine analogs. rsc.org
Introduction of the Fluorine Moiety at the C-5 Position
The introduction of a fluorine atom at the C-5 position of the 1H-pyrrolo[2,3-c]pyridine core is a key step in the synthesis of the title compound. Direct fluorination of the parent heterocycle can be challenging. A common strategy involves the synthesis of a fluorinated precursor which is then used to construct the pyrrolo[2,3-c]pyridine ring system.
For instance, the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been reported, indicating that a fluorine atom can be incorporated into the pyridine ring prior to the formation of the fused pyrrole ring. sigmaaldrich.com Similarly, the compound 5-fluoro-1H-pyrrolo[2,3-b]pyridine is commercially available, suggesting that synthetic routes starting from fluorinated pyridines are viable. sigmaaldrich.comuni.lu
Advanced Derivatization and Functionalization Strategies for this compound Analogues
Once the this compound core is assembled, further derivatization and functionalization can be carried out to generate a library of analogues for various applications.
Selective Halogenation (e.g., Bromination, Iodination)
Selective halogenation of the this compound scaffold provides valuable intermediates for subsequent cross-coupling reactions. The introduction of a bromine or iodine atom at specific positions on the heterocyclic core allows for further diversification.
While direct halogenation of the this compound is not explicitly detailed in the provided context, methods for the halogenation of related pyridine and pyrrolopyridine systems are well-established. For example, selective bromination of pyrrolo[1,2-a]quinoxalines has been reported. nih.gov Additionally, general protocols for the selective halogenation of pyridines have been developed, which could potentially be adapted for the target molecule. nih.govchemrxiv.org
The synthesis of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine has been documented, highlighting that selective bromination of a fluorinated pyrrolopyridine is achievable. The resulting halo-derivatives, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, are versatile building blocks for introducing further complexity through palladium-catalyzed cross-coupling reactions. tcichemicals.combldpharm.com For instance, the iodo-derivative 5-fluoro-2-iodo-3-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine serves as a precursor for introducing substituents at the 2-position. nih.gov
Nitration Reactions
Nitration is a fundamental electrophilic aromatic substitution used to install a nitro group onto the pyrrolopyridine core, which can then serve as a handle for further transformations. The reaction conditions must be carefully controlled due to the sensitivity of the heterocyclic system.
For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, electrophilic substitution, including nitration, predominantly occurs at the 3-position of the electron-rich pyrrole ring. rsc.org However, the pyridine ring itself is generally deactivated towards electrophilic attack. libretexts.orgquimicaorganica.org This deactivation is due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated under acidic nitrating conditions, further increasing its deactivating effect. libretexts.org
A common method for the nitration of a pyrrolopyridine core involves the use of a nitrating mixture, such as concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), at reduced temperatures to prevent over-oxidation and side reactions. For example, the nitration of a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative is performed under cold conditions (0°C) to yield the corresponding 3-nitro derivative. Another approach involves the synthesis of the core from already nitrated pyridine precursors, such as the reductive cyclization of nitropyridines to form ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. nbuv.gov.ua
Table 1: Representative Nitration and Related Synthetic Reactions
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | Conc. H₂SO₄, HNO₃, 0°C | 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | wikipedia.org |
| 3-Nitro-4-styrylpyridine | Pd-catalyst, CO | 2-phenyl-1H-pyrrolo[2,3-c]pyridine | nbuv.gov.ua |
| Nitropyridines | Diethyl oxalate, then reductive cyclization (Zn/AcOH) | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates | nbuv.gov.ua |
Mannich Reactions
The Mannich reaction is a three-component condensation that provides a powerful method for the C-alkylation of acidic protons, leading to the formation of β-amino-carbonyl compounds known as Mannich bases. wikipedia.orgsigmaaldrich.com The reaction typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. sigmaaldrich.com The mechanism proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic carbon of the active hydrogen compound. wikipedia.orgsigmaaldrich.comyoutube.com
In the context of pyrrolopyridines, the electron-rich pyrrole ring can act as the nucleophilic component. For the isomeric 1H-pyrrolo[2,3-b]pyridines, the reaction with Mannich bases occurs predominantly at the 3-position, which is consistent with other electrophilic substitutions on this scaffold. rsc.org While specific examples for the 1H-pyrrolo[2,3-c]pyridine core are less common in readily available literature, the underlying principles suggest that C3-functionalization is the expected outcome. The related nitro-Mannich (or aza-Henry) reaction, where a nitroalkane adds to an imine, is another valuable transformation that produces β-nitroamines, which are versatile synthetic intermediates. wikipedia.org
The utility of the Mannich reaction has been demonstrated in the synthesis of various heterocyclic systems. For instance, it has been employed to create pyridine-based polyaminocarboxylic ligands and complex alkylamines by engaging C(sp²)–H bonds in heterocycles like benzofuran. nih.govnih.gov
Incorporation of Diverse Substituents (e.g., Carboxamides)
The introduction of substituents, particularly carboxamides, onto the pyrrolopyridine scaffold is a key strategy in medicinal chemistry. These groups can engage in crucial hydrogen bonding interactions with biological targets.
One direct approach to form a carboxamide is the coupling of a pyrrolopyridine carboxylic acid with an amine. This is often facilitated by peptide coupling reagents. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized by first preparing the corresponding carboxylic acid and then reacting it with various amines using propylphosphonic anhydride (B1165640) (T3P) as the coupling agent. ajol.info
Alternatively, the core ring system can be constructed with the desired functionality already in place. A facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. nih.govajol.infonih.gov This strategy builds the pyridinone ring onto a pyrrole precursor that already contains the amide-related functionality. Similarly, research on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives has been conducted, highlighting the importance of this functional group across different isomeric scaffolds. nih.gov
Table 2: Example of Carboxamide Synthesis
| Substrate | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | T3P, NHR₁R₂, DIPEA, DMF, rt | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | ajol.info |
| 2-Pyrrolecarboxylic acid amidoacetals | Acid-promoted intramolecular cyclization | Substituted pyrrolo[2,3-c]pyridine-7-ones | ajol.infonih.gov |
| 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Amine, coupling agent | 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative | nih.gov |
Deprotection Strategies (e.g., Trimethylsilylethoxymethyl (SEM) Deprotection)
In multi-step syntheses involving pyrrolopyridines, the protection of the pyrrole nitrogen is often essential to prevent unwanted side reactions during subsequent transformations like cross-coupling. nbuv.gov.uarsc.org The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for this purpose due to its stability under various conditions and its relatively mild removal. nbuv.gov.uarsc.org
The deprotection of the SEM group is typically a two-step procedure. nbuv.gov.ua First, the SEM-protected compound is treated with an acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nbuv.gov.ua This step is followed by neutralization or treatment with a base, such as aqueous sodium bicarbonate (NaHCO₃), which facilitates the release of formaldehyde (B43269) and the final deprotected pyrrolopyridine. nbuv.gov.ua
However, this deprotection can be challenging. The release of formaldehyde during the reaction can lead to the formation of side products. nbuv.gov.uarsc.org In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, SEM deprotection led to the formation of a tricyclic eight-membered 7-azaindole (B17877) as a side product, resulting from an unexpected electrophilic aromatic substitution involving the liberated formaldehyde. nbuv.gov.ua The choice of reaction conditions, such as temperature and the specific deprotection reagent (e.g., TFA vs. BF₃-OEt₂), can significantly impact the reaction outcome and yield. nbuv.gov.ua
Table 3: SEM Deprotection Procedures for Pyrrolopyridine Scaffolds
| Substrate Type | Reagents & Conditions | Outcome/Yield | Reference |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the core structure and the position of substituents.
In the ¹H NMR spectrum of a pyrrolo[2,3-c]pyridine derivative, the protons on the pyridine and pyrrole rings exhibit characteristic chemical shifts. For instance, in a related 1H-pyrrolo[2,3-b]pyridine derivative, the N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the fused ring system will appear in the aromatic region (typically 6.5-8.5 ppm), with their specific shifts and coupling patterns dictated by their position relative to the nitrogen atoms and the fluorine substituent. The fluorine atom will introduce further complexity through spin-spin coupling (J-coupling) with nearby protons, which can be a key diagnostic feature.
Table 1: Representative ¹H and ¹³C NMR Data for a 1H-Pyrrolo[3,2-c]pyridine Derivative Data presented for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine for illustrative purposes of a related scaffold.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |
| δ 9.10 (s, 1H) | δ 154.07 |
| δ 8.08−7.91 (m, 2H) | δ 149.89 |
| δ 7.80 (s, 1H) | δ 143.18 |
| δ 7.47 (t, J = 7.7 Hz, 2H) | δ 141.17 |
| δ 7.41−7.34 (m, 2H) | δ 137.58 |
| δ 6.80 (d, J = 3.2 Hz, 1H) | δ 134.10 |
| δ 6.71 (s, 2H) | δ 130.28 |
| δ 3.95 (s, 3H) | δ 128.78 |
| δ 3.91 (s, 6H) | δ 128.31 |
Source: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
For this compound (C₇H₅FN₂), the expected monoisotopic mass is approximately 136.04 Da. In an HRMS analysis, observing a molecular ion peak ([M+H]⁺) at m/z 137.0509 would strongly support the correct elemental formula.
In the analysis of derivatives, mass spectrometry confirms the successful incorporation of various substituents. For example, in the study of 6-(fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, mass spectra were obtained to confirm the identity of synthetic intermediates and the final non-radioactive compound. amazonaws.com The fragmentation pattern can also be diagnostic, often showing cleavage at the bonds connecting the pyrrolopyridine core to its substituents.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for 5-fluoro-1H-pyrrolo[2,3-b]pyridine Adducts Data presented for the [2,3-b] isomer as representative data for a closely related compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 137.05095 |
| [M+Na]⁺ | 159.03289 |
| [M-H]⁻ | 135.03639 |
| [M+K]⁺ | 175.00683 |
Source: PubChemLite - 5-fluoro-1h-pyrrolo[2,3-b]pyridine (C7H5FN2)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
For this compound and its derivatives, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibration of the pyrrole ring typically appears as a moderate to sharp band in the region of 3100-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings will produce a series of bands in the 1400-1650 cm⁻¹ region. A key feature for this specific compound would be the C-F stretching vibration, which is typically strong and appears in the 1000-1400 cm⁻¹ region.
While a specific spectrum for this compound is not available, data from related structures confirms these general features. For instance, in various pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives, N-H and N-H₂ stretches are observed in the 3017-3432 cm⁻¹ range, and C=N vibrations are seen around 1593-1655 cm⁻¹. amazonaws.com
Table 3: General Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Pyrrole N-H | Stretch | 3100 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C/C=N | Stretch | 1400 - 1650 |
| C-F | Stretch | 1000 - 1400 |
Computational and Theoretical Investigations of 5 Fluoro 1h Pyrrolo 2,3 C Pyridine and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like 5-fluoro-1H-pyrrolo[2,3-c]pyridine and its analogues. These methods allow for the detailed analysis of molecular orbitals, charge distributions, and reaction mechanisms at the atomic level.
Studies on related 7-azaindole (B17877) scaffolds have demonstrated the utility of DFT in this context. For instance, DFT calculations have been employed to study the molecular mechanism, as well as the thermodynamic and kinetic parameters, of the cycloaddition reaction between 7-azaindole and carbon dioxide in the presence of organocatalysts. consensus.app Such calculations can elucidate the reaction pathways and the role of catalysts in promoting chemical transformations.
Furthermore, DFT has been used to analyze the vibrational spectra of 7-azaindole-3-carboxylic acid and its platinum and palladium complexes, providing a deeper understanding of their structural properties. jst.go.jp In another study, DFT calculations at the B3LYP level with a 6-311G(d,p) basis set were used to investigate the chemical properties of fluorescent 7-azaindole N-linked 1,2,3-triazole hybrids, including their chemical potential, hardness, and electrophilicity index. rsc.org These computational insights are valuable for understanding the reactivity and potential applications of these compounds.
The application of automated, multilevel quantum chemical workflows allows for the efficient determination of thermodynamic properties, such as conformational equilibria and pKa values, for nonrigid molecules in solution. nih.gov These approaches often involve initial structure searching with semiempirical methods, followed by refinement with more accurate DFT composite levels, and the inclusion of solvation effects through continuum solvation models. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.
For analogues of this compound, molecular docking has been instrumental in identifying and optimizing inhibitors for a variety of biological targets. For example, molecular docking was used to predict the binding mode of a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative with the PB2 subunit of the influenza RNA-dependent RNA polymerase. nih.gov This study provided a promising lead compound for the development of new anti-influenza drugs. nih.gov
The 7-azaindole scaffold, the parent structure of this compound, is recognized as a versatile hinge-binding motif in protein kinases. jst.go.jpjst.go.jp Docking studies have been performed on 7-azaindole derivatives targeting a range of kinases, including:
Tropomyosin receptor kinase A (Trk A), where docking helped to elucidate the binding mode and rationalize the results from 3D-QSAR models. researchgate.net
Rho-associated coiled-coil containing protein kinase 2 (ROCK2), where docking studies provided guidelines for designing novel inhibitors. nih.gov
Cyclin-dependent kinase 8 (CDK8), where docking was used in the rational design of novel inhibitors for the treatment of acute myeloid leukemia. nih.gov
c-Met kinase, where molecular docking simulations were part of the evaluation of 7-azaindole derivatives as potential anti-tumor agents. nih.gov
Focal Adhesion Kinase (FAK), where docking was used in the design and evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors. doi.org
In the context of the COVID-19 pandemic, molecular docking simulations revealed that 7-azaindole derivatives could stably bind to the interface of the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnih.gov These studies identified key interactions, such as hydrogen bonds and pi-cation interactions, that contribute to the binding affinity. nih.gov
Furthermore, molecular modelling studies of 1H-pyrrolo[3,2-c]pyridine derivatives suggested that they interact with tubulin by forming hydrogen bonds with the colchicine (B1669291) binding site. nih.gov
The following table summarizes some of the key ligand-target interactions for 7-azaindole analogues that have been investigated using molecular docking.
| Compound Class | Target Protein | Key Interactions/Findings |
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives | Influenza Virus PB2 Subunit | Predicted binding mode to guide anti-influenza drug discovery. nih.gov |
| 7-Azaindole Derivatives | Trk A Kinase | Elucidation of binding mode to complement 3D-QSAR results. researchgate.net |
| 7-Azaindole Derivatives | ROCK2 Kinase | Provided structural insights for the design of new inhibitors. nih.gov |
| 7-Azaindole Derivatives | CDK8 Kinase | Guided the rational design of inhibitors for acute myeloid leukemia. nih.gov |
| 7-Azaindole Derivatives | c-Met Kinase | Evaluated potential anti-tumor agents. nih.gov |
| 7-Azaindole Derivatives | FAK | Guided the design of potent inhibitors. doi.org |
| 7-Azaindole Derivatives | SARS-CoV-2 S1-RBD/hACE2 Interface | Identified stable binding and key non-covalent interactions. nih.govnih.gov |
| 1H-Pyrrolo[3,2-c]pyridine Derivatives | Tubulin (Colchicine Site) | Suggested interaction via hydrogen bonding. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes, binding stability, and the influence of solvent.
In the study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, MD simulations were crucial in confirming the stability of the ligand-receptor complexes. nih.govnih.gov These simulations showed that a lead compound, ASM-7, consistently interacted with key residues of the S1-RBD and hACE2 throughout the simulation. nih.gov The simulations also revealed that the binding of the inhibitor induced structural changes in both the spike protein and the hACE2 receptor, which in turn reduced their binding affinity and hindered viral invasion. nih.govnih.gov
The hydrogen on the 7-azaindole group of the inhibitor formed a stable hydrogen bond with the backbone of an aspartate residue in hACE2 during 98% of the simulation time, highlighting the stability of this interaction. nih.gov Such detailed analysis of the dynamic interactions is critical for understanding the mechanism of action and for the rational design of more potent inhibitors.
Computational Methods for Predicting Molecular Properties and Interactions
A variety of computational methods are employed to predict the molecular properties and interactions of compounds like this compound and its analogues, aiding in the early stages of drug discovery and development.
Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For 7-azaindole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to understand the structural requirements for inhibiting Trk A kinase and ROCK2. researchgate.netnih.gov These models provide contour maps that visualize the regions where steric, electrostatic, and other properties are favorable or unfavorable for activity, thus guiding the design of new, more potent inhibitors. researchgate.netnih.gov
Prediction of Physicochemical and ADME Properties: Computational tools are also used to predict key physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. For instance, the physicochemical properties of 1H-pyrrolo[3,2-c]pyridine derivatives were predicted to assess their conformity with Lipinski's rule of five, a set of guidelines to evaluate the drug-likeness of a chemical compound. nih.gov Similarly, for fluorescent 7-azaindole N-linked 1,2,3-triazole hybrids, all synthesized compounds were found to adhere to Lipinski's rule of five. rsc.org
Predicted collision cross section (CCS) values, which are related to the size and shape of an ion in the gas phase, have been calculated for 5-fluoro-1H-pyrrolo[2,3-b]pyridine (B1321080) and its 3-carbaldehyde derivative. uni.luuni.lu These predictions can be useful in analytical applications, such as ion mobility-mass spectrometry.
The following table presents some predicted molecular properties for 5-fluoro-1H-pyrrolo[2,3-b]pyridine and a related derivative.
| Compound | Predicted Property | Value | Source |
| 5-fluoro-1H-pyrrolo[2,3-b]pyridine | XlogP | 1.4 | uni.lu |
| 5-fluoro-1H-pyrrolo[2,3-b]pyridine | Monoisotopic Mass | 136.04367 Da | uni.lu |
| 5-fluoro-1H-pyrrolo[2,3-b]pyridine | Predicted CCS ([M+H]+) | 120.9 Ų | uni.lu |
| 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | XlogP | 0.9 | uni.lu |
| 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Monoisotopic Mass | 164.03859 Da | uni.lu |
| 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Predicted CCS ([M+H]+) | 127.9 Ų | uni.lu |
Pharmacological Activities and Biological Targets of 5 Fluoro 1h Pyrrolo 2,3 C Pyridine Derivatives Pre Clinical Research
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. The modulation of these receptors is a key strategy in the development of treatments for numerous disorders.
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a GPCR involved in regulating glutamatergic signaling in the central nervous system, making it a target for treating conditions like schizophrenia, anxiety, and Parkinson's disease. nih.govnih.gov Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, can offer greater specificity and a more nuanced control of receptor activity. nih.gov
While research has identified various scaffolds as mGluR5 modulators, including pyridine (B92270) derivatives like 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a selective negative allosteric modulator (NAM), specific studies on derivatives of 5-fluoro-1H-pyrrolo[2,3-c]pyridine for mGluR5 modulation are not prominent in the current body of scientific literature. nih.govnih.govnih.gov However, research into related heterocyclic systems, such as 1H-pyrazolo[3,4-b]pyridines, has yielded potent positive allosteric modulators (PAMs) of mGluR5, indicating the broader potential of pyridine-based fused ring systems in this therapeutic area. nih.gov
Applications in Molecular Imaging as Diagnostic Probes
The development of specific ligands for molecular imaging techniques like Positron Emission Tomography (PET) is critical for diagnosing and understanding the progression of neurodegenerative diseases.
Neurofibrillary tangles (NFTs), primarily composed of aggregated tau protein, are a pathological hallmark of Alzheimer's disease (AD). While the development of PET ligands for NFTs is a major goal in neuroscience, current research on pyrrolopyridine derivatives has predominantly focused on another key AD biomarker: β-amyloid (Aβ) plaques. nih.govnih.gov
Specifically, a derivative of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold, 5-[¹⁸F]fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine ([¹⁸F]MK-3328), has been developed as a promising PET agent for the detection of Aβ plaques. nih.govnih.gov This tracer was noted for its low uptake in the white matter of the rhesus monkey brain, a favorable characteristic for imaging agents. nih.govnih.gov However, it is important to note that this compound targets Aβ plaques, not the NFTs as specified in the section heading.
Enzyme Inhibition Profiles (as observed in pyrrolopyridine derivatives, including closely related isomers)
Derivatives of the pyrrolopyridine scaffold have demonstrated significant activity as inhibitors of various enzymes, particularly kinases and viral polymerases. This inhibitory action is often achieved through competitive binding at the ATP-binding site of kinases or at crucial functional sites of viral enzymes.
The pyrrolopyridine core is a "privileged scaffold" in kinase inhibitor design, with different isomers showing potent and often selective inhibition against various kinase targets.
FMS Kinase (CSF1R): Colony-stimulating factor-1 receptor (CSF1R), also known as FMS kinase, is a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.govgoogle.com A series of derivatives based on the 1H-pyrrolo[3,2-c]pyridine isomer were tested for their inhibitory effect against FMS kinase. One compound, 1r , emerged as a particularly potent inhibitor with an IC₅₀ of 30 nM, which was 3.2 times more potent than the lead compound, KIST101029 (IC₅₀ = 96 nM). nih.gov This compound also demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov
FGFRs: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose abnormal activation is linked to various cancers. Researchers have designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. nih.govrsc.org The optimization of a lead compound led to the identification of 4h , which showed potent pan-FGFR inhibitory activity with IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov
JAK3: Janus kinase 3 (JAK3) plays a critical role in cytokine signaling within the immune system, making it a target for autoimmune diseases. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as immunomodulators targeting JAK3. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the core structure led to a significant increase in JAK3 inhibitory activity. nih.gov Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor. nih.gov
MPS1: Monopolar spindle 1 (MPS1) is a protein kinase essential for the spindle assembly checkpoint and is overexpressed in many human cancers. acs.org A medicinal chemistry program focusing on the 1H-pyrrolo[3,2-c]pyridine scaffold led to the discovery of potent and selective MPS1 inhibitors. Through structure-based design, compound 65 (CCT251455) was developed, showing a potent MPS1 IC₅₀ of 0.04 μM. acs.org
| Target Kinase | Pyrrolopyridine Isomer Core | Compound | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| FMS (CSF1R) | 1H-pyrrolo[3,2-c]pyridine | Compound 1r | 30 | nih.gov |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 7 | nih.gov |
| FGFR2 | 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 9 | nih.gov |
| FGFR3 | 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 25 | nih.gov |
| MPS1 | 1H-pyrrolo[3,2-c]pyridine | Compound 65 (CCT251455) | 40 | acs.org |
| JAK3 | 1H-pyrrolo[2,3-b]pyridine | Compound 14c | Data not specified | nih.gov |
The influenza virus RNA-dependent RNA polymerase (RdRP) is a crucial enzyme complex for viral replication and a prime target for antiviral drugs. The RdRP complex consists of three subunits: PA, PB1, and PB2.
Research has led to the discovery of a new series of inhibitors for the PB2 subunit based on a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton. nih.gov This work identified compound 12b as the most potent, showing strong binding affinity to the PB2 protein with a KD value of 0.11 μM in a surface plasmon resonance (SPR) assay. nih.gov In antiviral assays, this compound exhibited an EC₅₀ value of 1.025 μM. nih.gov These findings highlight the potential of this fluorinated pyrrolopyridine scaffold for developing new anti-influenza therapies. nih.gov
| Target | Scaffold | Compound | Binding Affinity (KD) | Antiviral Activity (EC₅₀) | Reference |
|---|---|---|---|---|---|
| Influenza PB2 Protein | 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one | Compound 12b | 0.11 µM | 1.025 µM | nih.gov |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)
A comprehensive search of scientific databases and literature yields no specific data on the phosphodiesterase (PDE) inhibitory activity of this compound derivatives. Research on PDE inhibition within the pyrrolopyridine class has been documented for other isomers, such as 1H-pyrrolo[2,3-b]pyridine derivatives, which have been explored as potential PDE4B inhibitors, but these findings cannot be extrapolated to the [2,3-c] isomeric scaffold.
| Derivative | Target | Activity (IC50/Kd) | Source |
|---|---|---|---|
| This compound derivatives | PDE4B | No data available | N/A |
Antiproliferative and Apoptosis-Inducing Activities in Cell Lines
No published studies were identified that specifically evaluate the antiproliferative or apoptosis-inducing effects of this compound derivatives in cancer cell lines. In contrast, extensive research has been conducted on other isomers, such as pyrrolo[3,2-c]pyridine derivatives, which have shown potent activity as inhibitors of FMS kinase and tubulin polymerization, leading to antiproliferative effects in various cancer cell lines. nih.govnih.govtandfonline.com However, these findings are specific to the [3,2-c] scaffold.
Antiviral Properties
The scientific literature lacks specific information regarding the antiviral properties of compounds derived from this compound. While the broader class of pyridine-fused heterocycles is recognized for its potential antiviral activities against a range of viruses, and specific antiviral research has been performed on the 5-fluoro-1H-pyrrolo[2,3-b]pyridine (B1321080) isomer, no such data exists for the [2,3-c] variant. nih.govnih.gov
Antimicrobial and Antimycobacterial Activities
There is currently no scientific evidence to support the antimicrobial or antimycobacterial activity of this compound derivatives. Studies on other isomers, such as pyrrolo[3,4-c]pyridines, have indicated potential as antimycobacterial agents through the inhibition of the cytochrome bc1 complex, but this activity is linked to a different molecular scaffold. nih.gov
Other Pharmacological Activities
A review of preclinical data did not uncover any studies investigating other potential pharmacological activities of this compound derivatives, including anticonvulsant, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antipyretic, anti-multidrug resistance (MDR), antifungal, or antiallergic effects. Research into these activities has been reported for other pyrrolopyridine isomers, such as the analgesic and antidiabetic properties of pyrrolo[3,4-c]pyridine derivatives, but is not applicable to the compound . nih.gov
Structure Activity Relationship Sar Studies and Rational Ligand Design for 5 Fluoro 1h Pyrrolo 2,3 C Pyridine Analogues
Elucidating Key Structural Features for Biological Potency and Selectivity
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural motif in the development of various potent and selective inhibitors targeting a range of biological targets, including protein kinases and viral proteins. nih.govnih.gov The fluorine atom at the 5-position of the pyrrolopyridine ring is a critical feature, often contributing to enhanced biological activity. nih.gov
For instance, in the context of fibroblast growth factor receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder in the ATP binding site. nih.gov The nitrogen atom in the pyrrole (B145914) ring and the pyridine (B92270) nitrogen are crucial for forming hydrogen bonds with the hinge region of the kinase. The 5-fluoro substituent can form a hydrogen bond with amino acid residues like G485, which can be a determining factor in improving the compound's activity. nih.gov
In the development of influenza A virus PB2 inhibitors, the 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety is a key component. nih.gov Molecular docking studies of potent compounds have shown that the fluorine atom at the 5-position of the pyrrolopyridine ring can form a hydrogen bond with the backbone NH of a specific amino acid residue in the PB2 protein. This interaction, along with other hydrophobic and hydrogen bonding interactions of the entire molecule, contributes to the high binding affinity and inhibitory potency. nih.gov
The selectivity of these compounds is often dictated by the substituents attached to the pyrrolopyridine core. For example, in FGFR inhibitors, while the pyrrolopyridine core provides the primary anchor to the hinge region, the substituents at other positions can be tailored to interact with specific pockets and residues within the kinase domain, thereby conferring selectivity for FGFR over other kinases. nih.govmdpi.com
Impact of Substituent Effects on Biological Activity (e.g., electron-donating/withdrawing groups)
The biological activity of 5-fluoro-1H-pyrrolo[2,3-c]pyridine analogues is significantly influenced by the nature and position of substituents on the scaffold. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the potency and selectivity of these compounds. nih.govresearchgate.net
In a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the introduction of electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) at the para-position of a phenyl ring attached to the scaffold led to an increase in antiproliferative activities. nih.gov Conversely, the presence of an electron-withdrawing group like fluorine (F) at the same position resulted in weaker activity. nih.gov
The position of the substituent is also critical. Studies on other heterocyclic systems have shown that the positional arrangement of electron-donating and electron-withdrawing groups can significantly affect their photophysical and biological properties. rsc.org For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing para-substituents on the aryl ring increased the potency of MAO A inhibition, while electron-donating groups had no significant effect. researchgate.net
Table 1: Effect of Substituents on the Biological Activity of Pyrrolopyridine Analogues
| Compound ID | Scaffold | Substituent (Position) | Substituent Type | Biological Activity | Reference |
| 10d | 1H-pyrrolo[3,2-c]pyridine | p-CH3 on phenyl | Electron-Donating | Increased antiproliferative activity | nih.gov |
| 10h | 1H-pyrrolo[3,2-c]pyridine | p-OCH3 on phenyl | Electron-Donating | Increased antiproliferative activity | nih.gov |
| 10l | 1H-pyrrolo[3,2-c]pyridine | p-F on phenyl | Electron-Withdrawing | Decreased antiproliferative activity | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Strategies for Lead Compound Optimization and Hit-to-Lead Development
The process of transforming a "hit" compound, identified from high-throughput screening, into a "lead" compound with improved potency, selectivity, and drug-like properties is a critical phase in drug discovery. wikipedia.orgddcpharmaceutical.com For this compound analogues, several strategies are employed for lead optimization.
A primary strategy is the exploration of the chemical space around the initial hit scaffold. spirochem.com This involves synthesizing a library of analogues with diverse substituents at various positions of the pyrrolopyridine ring to establish a quantitative structure-activity relationship (QSAR). wikipedia.org This systematic approach helps in understanding which modifications lead to improved biological activity.
Structure-based drug design is another powerful strategy. nih.gov When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict the binding modes of different analogues. This allows for the rational design of new compounds with modifications aimed at optimizing interactions with the target, such as forming additional hydrogen bonds or improving hydrophobic contacts. nih.gov
Furthermore, focusing on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is crucial. spirochem.com This involves modifications to enhance metabolic stability and reduce off-target activities. wikipedia.org For instance, a lead compound with high potency but poor metabolic stability may be modified to block metabolic soft spots without compromising its activity.
The hit-to-lead process typically involves iterative cycles of designing, synthesizing, and testing new analogues (the design-make-test-analyze cycle) to progressively enhance the desired properties of the lead compound. spirochem.comtaylorandfrancis.com
Ligand Binding Assays and Affinity Determination
To quantify the interaction between this compound analogues and their biological targets, various biophysical techniques are employed to determine binding affinity. These methods are essential for validating target engagement and for ranking compounds during lead optimization.
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a ligand to a target immobilized on a sensor chip in real-time. It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). In a study of PB2 inhibitors, SPR was used to determine the KD value of a potent 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative to be 0.11 μM. nih.gov
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat change upon binding of a ligand to a target in solution. ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). For the same PB2 inhibitor mentioned above, ITC analysis yielded a KD value of 0.19 μM, which was consistent with the SPR result. nih.gov
Radioligand Binding Assays are a classic method for determining ligand affinity. This technique involves the use of a radiolabeled ligand that binds to the target protein. The affinity of a non-radiolabeled test compound is then determined by its ability to compete with the radioligand for binding to the target.
These quantitative binding assays are crucial for establishing a clear structure-activity relationship and for guiding the rational design of more potent and selective ligands.
Table 2: Binding Affinity Data for a 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (B1321080) Analogue
| Compound ID | Target | Assay Method | Binding Affinity (KD) | Reference |
| 12b | Influenza A PB2 | SPR | 0.11 μM | nih.gov |
| 12b | Influenza A PB2 | ITC | 0.19 μM | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action of this compound analogues is fundamental to their development as therapeutic agents. This involves identifying the specific biological target and characterizing the molecular interactions that lead to the observed biological effect.
For analogues acting as enzyme inhibitors, such as the 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin, the mechanism can be elucidated through a combination of biochemical and cellular assays. nih.gov For instance, tubulin polymerization assays can directly demonstrate the inhibitory effect of the compound on microtubule formation. nih.gov Immunofluorescence microscopy can then be used to visualize the disruption of the microtubule network within cells. nih.gov Further studies, such as cell cycle analysis and apoptosis assays, can reveal the downstream cellular consequences of inhibiting the target, such as G2/M phase cell cycle arrest and induction of apoptosis. nih.gov
Molecular modeling and docking studies play a crucial role in predicting and rationalizing the binding mode of these compounds to their targets at an atomic level. nih.govnih.gov These computational approaches can identify key amino acid residues involved in the interaction and guide the design of new analogues with improved binding affinity and selectivity. For example, molecular docking of a potent 1H-pyrrolo[3,2-c]pyridine derivative suggested that it binds to the colchicine-binding site of tubulin, forming hydrogen bonds with specific residues like Thrα179 and Asnβ349. nih.gov
In the case of FGFR inhibitors, the mechanism involves binding to the ATP-binding site of the receptor, thereby blocking its kinase activity and inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and migration. nih.govrsc.org
Bioisosteric Replacements within Pyrrolopyridine Scaffolds
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and biological properties of a lead compound. nih.govdigitellinc.com This involves replacing a functional group or a substructure with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.gov
The concept of "scaffold hopping" is an extension of bioisosteric replacement, where the entire core scaffold of a molecule is replaced with a structurally different one that maintains a similar three-dimensional arrangement of the key pharmacophoric features. nih.govnih.gov This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position.
The strategic application of bioisosteric replacements and scaffold hopping is a powerful tool for navigating and expanding the chemical space around the this compound core, ultimately leading to the discovery of superior drug candidates. ddcpharmaceutical.com
Future Directions and Emerging Research Perspectives for 5 Fluoro 1h Pyrrolo 2,3 C Pyridine
Development of Novel and Efficient Synthetic Routes for Functionalized Analogues
The generation of a diverse library of 5-fluoro-1H-pyrrolo[2,3-c]pyridine analogues is crucial for exploring their full therapeutic potential. Future research will likely focus on developing more efficient and versatile synthetic methodologies. Current strategies for synthesizing related azaindole cores often rely on metal-catalyzed cross-coupling reactions, which, despite their power, can be challenged by the electronic nature of aminopyridine precursors. nih.gov
Key future synthetic strategies may include:
Advanced Cross-Coupling Reactions: Broader application of modern metal-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings will be essential. nih.govorganic-chemistry.org Developing one-pot procedures that combine steps like N-arylation and subsequent cyclization can improve efficiency and yield for creating diversely substituted 6-azaindoles. nih.gov
Formal Cycloaddition Strategies: A scalable and efficient synthesis of related 6-azaindoles has been demonstrated through a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines, suggesting a promising avenue for building the core structure. rsc.org
Scalable Ring-Annulation: A recently developed scalable strategy for 7-azaindoles using O-vinylhydroxylamines as ring-annulation reagents could be adapted for 6-azaindole (B1212597) synthesis. This method avoids costly transition metals and harsh conditions, making it suitable for late-stage functionalization. chemrxiv.org
Acid-Promoted Intramolecular Cyclization: A facile and scalable method for producing the isomeric pyrrolo[2,3-c]pyridine-7-ones via acid-promoted intramolecular cyclization has been developed, which could potentially be adapted for the synthesis of fluorinated analogues. enamine.net
These advanced synthetic methods will enable the creation of libraries of functionalized this compound derivatives, which are essential for comprehensive structure-activity relationship (SAR) studies.
Identification of New Biological Targets and Therapeutic Applications
The azaindole scaffold is considered a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. nih.govpharmablock.comnih.gov The nitrogen atoms in the azaindole core can form key hydrogen bonds in the ATP-binding site of kinases, mimicking the natural substrate. nih.govresearchgate.net The addition of fluorine can further enhance binding affinity and improve pharmacokinetic properties. researchgate.net
Based on research into analogous compounds, future investigations into this compound should explore its potential against several key target classes:
Protein Kinase Inhibitors: A majority of azaindole molecules have been developed as kinase inhibitors. nih.govnih.gov Targets of interest include those involved in cancer, such as BRAF, Aurora kinases, FAK, and CDKs, as well as those implicated in inflammatory diseases. nih.govmdpi.comnih.gov The 6-azaindole scaffold specifically has been utilized in designing novel kinase inhibitors. chemimpex.com
Antiviral Agents: Azaindole derivatives have shown significant promise as antiviral agents, targeting viruses such as HIV, influenza, and hepatitis C. nih.govacs.org The related 6-azaindole derivative, Temsavir, and its prodrug Fostemsavir, function as HIV attachment inhibitors. nih.gov
Anti-inflammatory Agents: Certain pyrrolopyridine analogues have demonstrated anti-inflammatory activity, potentially through the inhibition of targets like COX-2. nih.gov
Central Nervous System (CNS) Targets: The ability of the azaindole structure to modulate properties like lipophilicity and solubility makes it a candidate for CNS-acting agents, such as allosteric modulators for cannabinoid receptors. nih.gov
| Potential Target Class | Specific Examples | Rationale Based on Analogous Scaffolds | Citations |
| Protein Kinases | BRAF, CDKs, FAK, Aurora Kinase, DYRK1A | Azaindole is a proven "hinge-binding" scaffold for ATP-competitive kinase inhibition. | nih.govnih.govnih.govmdpi.comnih.gov |
| Viral Proteins | HIV gp120, Influenza Polymerases | 6-azaindole derivatives (Temsavir) are approved HIV drugs; other azaindoles show broad antiviral potential. | nih.govacs.org |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Pyrrolopyridine analogues have shown activity as anti-inflammatory agents. | nih.gov |
| CNS Receptors | Cannabinoid Receptor 1 (CB₁) | Azaindole is used as a bioisostere to improve properties for CNS-targeting allosteric modulators. | nih.gov |
Advanced Integration of Computational and Experimental Approaches in Drug Discovery
The future of drug discovery for scaffolds like this compound lies in the tight integration of computational modeling and experimental work. This synergy accelerates the design-make-test-analyze cycle, reducing costs and improving the success rate of identifying promising drug candidates.
Predictive Modeling: Computational models can now effectively predict reaction outcomes, allowing researchers to pre-screen substrates and optimize reaction conditions before entering the lab. mit.edu
Structure-Based Drug Design: Molecular docking simulations are routinely used to predict how different analogues will bind to a target protein. nih.govnih.gov This was used effectively in studies of 7-azaindole (B17877) derivatives as CDK2/cyclin E inhibitors. nih.gov X-ray crystallography of ligand-protein complexes provides crucial structural insights to guide the design of more potent and selective inhibitors. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA), help to build models that correlate the structural features of compounds with their biological activity. nih.gov This approach has been successfully applied to azaindole-based CDK2 inhibitors to predict the potency of new derivatives. nih.gov
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds using computational tools like SwissADME and pkCSM is now a standard part of early-stage drug discovery. nih.gov This helps to de-risk candidates by flagging potential liabilities, such as poor bioavailability or potential toxicity, before committing to costly synthesis and in vivo testing.
Exploration of Targeted Delivery Systems and Prodrug Strategies (pre-clinical)
Even when a compound shows high potency against its biological target, challenges such as poor solubility, rapid metabolism, or lack of site-specificity can hinder its development. nih.gov Future preclinical research on this compound derivatives will likely incorporate targeted delivery and prodrug strategies to overcome these hurdles.
A prodrug is an inactive form of a drug that is converted into its active form within the body. nih.gov This approach can be used to:
Enhance Bioavailability: A classic example is the 6-azaindole HIV drug Temsavir, which is administered as the phosphate (B84403) prodrug Fostemsavir to improve its properties. nih.gov
Improve Site Specificity: Modern prodrug design aims to create molecules that are activated by specific enzymes or transporters present at the target site, thereby increasing drug concentration where it is needed and reducing systemic side effects.
Utilize Nanoparticle Delivery: Encapsulating highly potent (and often cytotoxic) agents within biodegradable nanoparticles is an emerging strategy. Studies with pyrrolobenzodiazepines have shown that nanoparticle formulations can inhibit tumor growth more effectively than the free drug while reducing systemic toxicity in animal models. nih.gov This approach could be highly beneficial for potent anticancer agents derived from the this compound scaffold.
By leveraging these advanced strategies, researchers can maximize the therapeutic potential of this promising chemical entity and its future analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-fluoro-1H-pyrrolo[2,3-c]pyridine?
- Methodology :
Fluorination via Selectfluor® : React 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in dry acetonitrile and ethanol at 70°C, followed by purification via silica gel chromatography (56% yield) .
Fischer Cyclization : Use polyphosphoric acid to cyclize hydrazine derivatives, enabling regioselective synthesis of 5-bromo intermediates, which can be fluorinated post-cyclization .
Acid-Mediated Deprotection : Remove tert-butyl groups with 60% sulfuric acid, followed by glycosylation or functionalization for downstream applications .
- Key Challenges : Regioselectivity in fluorination and byproduct formation during cyclization.
Q. How is the structure of this compound characterized?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry using , , and -NMR. For example, -NMR peaks at δ -172.74 ppm verify fluorine substitution .
- HRMS : Validate molecular weight (e.g., observed [M+H] at 171.0123 vs. calculated 171.0120) .
- XRD : Resolve crystal structures to confirm planar heterocyclic frameworks .
Q. What are the known biological activities of this compound?
- Proton Pump Inhibition : Exhibits reversible inhibition of gastric H/K-ATPase, with potential for acid-related disorder therapeutics .
- Antitumor Activity : Derivatives like 3f and 1l show IC values <1 µM in diffuse malignant peritoneal mesothelioma models, inducing caspase-dependent apoptosis and survivin downregulation .
- Cytotoxicity : Pyrano[2,3-c]pyridine analogs demonstrate radical scavenging (IC ~223 µM) and EGFR-targeted antiproliferative effects in A431 cells .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorination in pyrrolo[2,3-c]pyridine derivatives?
- Strategies :
- Electrophilic Fluorination : Use Selectfluor® in polar aprotic solvents (e.g., acetonitrile) to favor C-5 fluorination over C-3 .
- Microwave Assistance : Enhance reaction kinetics and selectivity via controlled heating .
- Protecting Groups : Introduce tert-butyl or benzyl groups to direct fluorine substitution to desired positions .
Q. What experimental designs evaluate the antitumor efficacy of this compound derivatives?
- In Vitro Models :
- Cell viability assays (MTT/WST-1) on DMPM or A431 cell lines, with paclitaxel combination studies to assess synergy .
- Flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- In Vivo Models :
- Intraperitoneal xenografts in mice, monitoring tumor volume inhibition (58–75% at tolerated doses) and survival rates .
Q. How do structural modifications impact the bioactivity of this compound?
- Electron-Withdrawing Groups : Chloro, bromo, or nitro substituents enhance radical scavenging (IC reduced by 30–50%) but may reduce solubility .
- Heterocyclic Fusion : Pyrano[2,3-c]pyridine derivatives improve antioxidant activity compared to aromatic analogs (e.g., IC 223 µM vs. >300 µM) .
- Substituent Positioning : C-5 fluorination maximizes proton pump inhibition, while C-3 modifications reduce off-target effects in kinase assays .
Q. What analytical methods resolve contradictions in enzyme inhibition data across studies?
- Kinetic Assays : Compare IC under standardized pH and temperature conditions to account for reversible vs. irreversible inhibition mechanisms .
- Molecular Docking : Model interactions with H/K-ATPase or CDK1 active sites to reconcile discrepancies in binding affinity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., survivin phosphorylation levels in apoptosis) to identify consensus mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
